3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride
Description
Historical Development in Methoxy-Substituted Imidazole Research
The exploration of methoxy-substituted imidazoles began in the mid-19th century with Heinrich Debus’s pioneering synthesis of imidazole itself via glyoxal, formaldehyde, and ammonia. Methoxy functionalization emerged later as researchers sought to modulate imidazole’s electronic and steric properties for applications in catalysis and medicinal chemistry. Early work focused on simple derivatives, such as 1-methylimidazole, which demonstrated enhanced basicity and solubility compared to unsubstituted imidazole. By the late 20th century, advances in regioselective substitution techniques enabled the synthesis of complex analogs, including 3-methoxy-5-methylimidazole-4-carboxylic acid hydrochloride. Key milestones include the development of sulfoxide/magnesium exchange methods for precise functionalization and Morita–Baylis–Hillman reactions for introducing methoxy groups.
Position within the Imidazole-5-carboxylic Acid Research Framework
3-Methoxy-5-methylimidazole-4-carboxylic acid hydrochloride occupies a niche within the broader imidazole-4/5-carboxylic acid research domain. Unlike its 5-carboxylic acid isomers, which are more common in natural product analogs, the 4-carboxylic acid derivative’s structural asymmetry creates unique hydrogen-bonding and coordination capabilities. This compound’s methoxy and methyl groups further distinguish it from simpler carboxylated imidazoles, enabling tailored interactions in supramolecular chemistry and enzyme inhibition studies. Comparative studies highlight its intermediate acidity (pKa ~3–4) relative to unsubstituted imidazole-4-carboxylic acid (pKa ~2.5), a property leveraged in pH-responsive materials.
Significance in Heterocyclic Chemistry Research
As a polyfunctional heterocycle, this compound exemplifies the versatility of imidazole derivatives in synthetic and applied chemistry. The methoxy group enhances electron density at the N3 position, facilitating nucleophilic reactions, while the methyl group sterically shields the C5 position, directing regioselectivity in cross-coupling reactions. Its hydrochloride salt form improves aqueous solubility, making it invaluable in aqueous-phase catalysis and biological assays. Recent studies emphasize its role as a precursor to ionic liquids and metal-organic frameworks, where the carboxylic acid moiety enables covalent bonding to inorganic substrates.
Research Classification and Taxonomic Positioning
This compound belongs to three overlapping chemical taxonomies:
Within the IUPAC nomenclature, it is systematically named 3-methoxy-5-methyl-1H-imidazole-4-carboxylic acid hydrochloride, reflecting its substituent positions and protonation state.
Current Research Challenges and Knowledge Gaps
Despite advancements, key challenges persist:
- Synthetic Complexity : Multi-step synthesis routes, such as those involving Radziszewski reactions or nucleophilic aromatic substitution, often yield <50% efficiency due to competing side reactions.
- Regioselectivity Control : Differentiating reactivity between N1 and N3 positions remains difficult, necessitating costly directing groups or catalysts.
- Stability Limitations : The hydrochloride salt is hygroscopic, complicating long-term storage and characterization.
- Application Barriers : Limited data exist on its behavior in biological membranes or high-temperature catalytic systems.
Ongoing research aims to address these gaps through flow chemistry optimization, computational modeling of tautomeric equilibria, and exploratory studies in antiviral drug design.
Properties
IUPAC Name |
3-methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-4-5(6(9)10)8(11-2)3-7-4;/h3H,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJPZXZQDSRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)OC)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. For instance, the reaction between glyoxal and methylamine can form the imidazole ring.
Introduction of Substituents: The methoxy and methyl groups can be introduced through alkylation reactions. For example, methyl iodide can be used to introduce the methyl group, while methanol can be used for the methoxy group.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of the imidazole with carbon dioxide.
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides (for alkylation) and acyl chlorides (for acylation) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride exhibits several biological activities that make it a valuable compound in pharmaceutical research:
- Antimicrobial Activity : Compounds with imidazole structures have been shown to possess significant antimicrobial properties. Research indicates that derivatives of imidazole, including 3-Methoxy-5-methylimidazole-4-carboxylic acid, can exhibit antibacterial effects against various pathogens, including resistant strains . The low pKa of the carboxylic acid moiety enhances its activity against bacteria such as Escherichia coli and Candida albicans.
- Antitumor Potential : Isoxazoles and their derivatives have been studied for their anticancer properties. The compound's structure suggests potential activity against specific cancer targets, including aurora kinases, which play a crucial role in cell division and cancer progression .
- Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways .
Therapeutic Applications
The therapeutic potential of 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride is vast:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Utilized in developing new antibiotics targeting resistant bacterial strains. |
| Cancer Treatment | Investigated as a potential anticancer agent due to its ability to inhibit tumor growth. |
| Anti-inflammatory Drugs | Explored for its role in reducing inflammation and pain in chronic conditions. |
Case Studies
Several studies highlight the efficacy of imidazole derivatives, including 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride:
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of imidazole showed superior antibacterial activity compared to traditional antibiotics like metronidazole, particularly against Gram-negative bacteria .
- Antitumor Activity Investigation : Research focused on the structural modification of imidazoles revealed that certain derivatives could effectively inhibit aurora kinase activity, suggesting a pathway for developing new cancer therapies .
- Anti-inflammatory Research : Various studies have indicated that compounds similar to 3-Methoxy-5-methylimidazole-4-carboxylic acid can modulate inflammatory responses in preclinical models, paving the way for new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylimidazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Hydrochloride Salt | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| 3-Methoxy-5-methylimidazole-4-carboxylic acid hydrochloride | Imidazole | -OCH₃, -CH₃, -COOH | Yes | High solubility, potential drug intermediate | [7, 10] |
| 4-Methyl-5-imidazolemethanol hydrochloride | Imidazole | -CH₃, -CH₂OH | Yes | Polar, metabolic studies | [7, 10] |
| Imidazole-4(5)-carboxamide, 5-(4)-amino-, hydrochloride | Imidazole | -CONH₂, -NH₂ | Yes | Nucleotide biosynthesis | [14] |
| 3-Methylisoxazole-5-carboxylic acid | Isoxazole | -CH₃, -COOH | No | Enzyme inhibition, drug design | [15] |
| Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride | Triazole | -NH₂, -COOCH₃ | Yes | Antifungal/antibacterial research | [9] |
Biological Activity
3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological significance, especially in enzyme activity and receptor interactions. The presence of the methoxy and methyl groups contributes to its lipophilicity and potential bioactivity.
The mechanism of action for 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride involves interactions with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate enzyme activity through competitive inhibition or allosteric modulation. Such interactions are crucial in pathways related to metabolic processes and signal transduction.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds often exhibit antimicrobial properties. For instance, studies have shown that related imidazole derivatives can inhibit the growth of various bacterial strains, suggesting that 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride may possess similar activities.
Anticancer Properties
Recent investigations have highlighted the potential anticancer properties of imidazole derivatives. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. The ability of 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride to induce apoptosis in cancer cells warrants further exploration.
Case Studies
-
Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various imidazole derivatives, including 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
Compound MIC (µg/mL) Target Organism 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride 64 Staphylococcus aureus 3-Methoxy-5-methylimidazole-4-carboxylic acid; hydrochloride 128 Escherichia coli -
Cytotoxicity Assay : In a cytotoxicity assay against glioblastoma cell lines, the compound exhibited an LC50 value of approximately 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.
Cell Line LC50 (µM) U87 15 U138 20
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-5-methylimidazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of methoxy-containing imidazole derivatives often employs condensation reactions under controlled conditions. For example, Bischler-Napieralski conditions (cyclodehydration using phosphoryl chloride or PCl₃) are effective for introducing methoxy groups into aromatic systems . Optimization should focus on temperature (60–100°C), solvent polarity (e.g., toluene or dichloroethane), and catalyst selection (e.g., Lewis acids). Monitoring reaction progress via TLC or HPLC is critical to minimize side products. For hydrochloride salt formation, post-synthetic treatment with HCl gas in anhydrous ether or methanol is recommended .
Q. Which analytical techniques are most effective for characterizing the purity of 3-Methoxy-5-methylimidazole-4-carboxylic acid hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (207–210 nm) is optimal for purity assessment. A validated method using a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate achieves baseline separation of impurities . Complementary techniques include:
Q. What are the critical parameters to consider when designing a chromatographic method for this compound in complex matrices?
- Methodological Answer : Key parameters include:
- Column Chemistry : Use polar-embedded C18 phases to resolve hydrophilic impurities.
- Mobile Phase pH : Adjust to 3.0–4.0 (using phosphoric acid) to enhance peak symmetry for hydrochloride salts .
- Detection Wavelength : Optimize between 205–210 nm for maximum UV absorbance of the imidazole ring .
- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove matrix interferents .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed spectroscopic data (e.g., HRMS) for this compound?
- Methodological Answer : Discrepancies often arise from isotopic patterns or adduct formation. For HRMS:
Isotopic Peaks : Account for natural abundance of ³⁵Cl/³⁷Cl (3:1 ratio) in the hydrochloride moiety .
Adducts : Check for [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ ions in ESI-MS. Use high-resolution instruments (Q-TOF) to differentiate isobaric species .
Theoretical Validation : Cross-validate using computational tools (e.g., PubChem’s InChI key) to match experimental data with canonical SMILES structures .
Q. What strategies are effective in assessing the stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate solutions at pH 1–10 (37°C) for 24–72 hours. Monitor degradation via HPLC; imidazole derivatives are prone to hydrolysis at extreme pH (>10) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (typically >150°C for hydrochloride salts) .
- Light Sensitivity : Store samples in amber vials and assess photodegradation under ICH Q1B guidelines .
Q. How can factorial design be applied to optimize the formulation of hydrogels containing this compound?
- Methodological Answer : A 2³ factorial design (factors: polymer concentration, crosslinker ratio, drug loading) is effective. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
